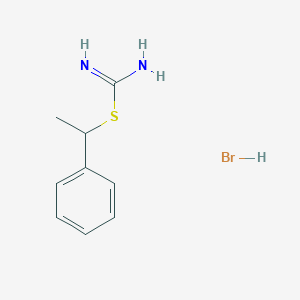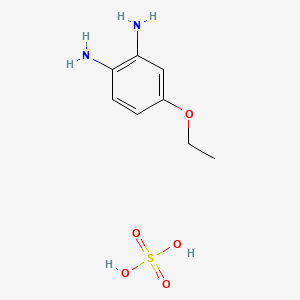
2-(2-Fluorophenoxy)aniline
説明
2-(2-Fluorophenoxy)aniline is an organic compound with the chemical formula C12H10FNO . It has a molecular weight of 203.22 . This compound is an important intermediate in the synthesis of several pharmaceutical compounds.
Molecular Structure Analysis
The linear formula of 2-(2-Fluorophenoxy)aniline is C12H10FNO . The average mass is 203.212 Da and the monoisotopic mass is 203.074646 Da .Physical And Chemical Properties Analysis
2-(2-Fluorophenoxy)aniline has a density of 1.22g/cm^3 . Its boiling point is 271.715°C at 760 mmHg and its flash point is 118.129°C .科学的研究の応用
Docking and QSAR Studies for Kinase Inhibitors
- 2-(2-Fluorophenoxy)aniline derivatives, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA), have been utilized in docking and quantitative structure-activity relationship (QSAR) studies as potential c-Met kinase inhibitors. These compounds are analyzed for their inhibitory activity and molecular features contributing to high inhibitory potential (Caballero et al., 2011).
Synthesis and Spectroscopic Studies of Fluorophores
- Studies involving the synthesis and spectroscopic evaluation of fluorophores based on the 2-(2'-hydroxyphenyl)benzazole scaffold, functionalized with ethynyl-extended aniline moieties, demonstrate the potential of 2-(2-Fluorophenoxy)aniline derivatives in creating dual-fluorescence compounds (Munch et al., 2022).
Ruthenium(II)-Catalyzed Direct ortho-C-H Imidation
- Derivatives of 2-(2-Fluorophenoxy)aniline, such as 2-fluoro-5-(trifluoromethyl)aniline, are used in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, enabling diverse synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Palladium- and Nickel-Catalyzed Amination
- Palladium- and nickel-catalyzed amination reactions of aryl fluorosulfonates with aromatic and alkyl amines, including anilines, highlight the utility of 2-(2-Fluorophenoxy)aniline in forming new C–N bonds. This research is significant for exploring commercial amination reactions (Hanley et al., 2016).
Palladium-Catalyzed Arylation of Fluoroalkylamines
- The synthesis of fluorinated anilines via palladium-catalyzed coupling, involving fluoroalkylamines with aryl bromides and chlorides, includes 2-(2-Fluorophenoxy)aniline derivatives. This process emphasizes the importance of fluoroalkyl groups in anilines, offering unique steric and polarity properties (Brusoe & Hartwig, 2015).
Hydroxylation and Toxic Endpoint Relationships
- The metabolic profiles of C4-substituted 2-fluoroanilines, a category that includes 2-(2-Fluorophenoxy)aniline, have been studied in relation to their capacity to induce methemoglobinemia and nephrotoxicity. This research offers insights into the metabolic pathways and toxic effects of these compounds (Cnubben et al., 1996).
Copper Corrosion Inhibition
- Aniline derivatives like 2-fluoroaniline, closely related to 2-(2-Fluorophenoxy)aniline, have been investigated as potential corrosion inhibitors for copper in acidic environments. This research aids in understanding the structure-inhibition efficiency relationship in corrosion science (Khaled & Hackerman, 2004).
Synthesis of Quinolines
- The synthesis of 3-fluoro-2-quinolones from N-(fluoro-3-methoxyacryloyl)anilines, which are related to 2-(2-Fluorophenoxy)aniline, showcases the use of these compounds in creating important heterocyclic structures (Mävers & Schlosser, 1996).
Fluorescent Detection of Mannich-Type Reactions
- Aniline derivatives, which include 2-(2-Fluorophenoxy)aniline, have been developed for the fluorescent visualization of Mannich-type reactions. This has applications in chemical sensing and analysis (Guo et al., 2008).
Synthesis of 2-Fluoroalkyl Quinolines
- The reaction of aniline with α-fluoroalkyl aldehydes or cyclohexanones, in the presence of acetic acid, has been used to synthesize 2-fluoroalkyl quinolines, demonstrating the versatility of 2-(2-Fluorophenoxy)aniline derivatives in organic synthesis (Wang et al., 2000).
Photochemical Behavior in Aqueous Solution
- The photochemical behavior of 2-haloanilines, including 2-fluoroaniline, in aqueous solutions has been studied, shedding light on the photoreactivity of compounds like 2-(2-Fluorophenoxy)aniline and their potential applications in photochemistry (Othmen & Boule, 2000).
Copper and Palladium Complexes with Aniline Derivatives
- The synthesis of Cu(II) and Pd(II) complexes using F, CF3-substituted anilines, including 2-fluoro-3-(trifluoromethyl)aniline, for studies on redox-reactivity and antiproliferative activity, signifies the role of 2-(2-Fluorophenoxy)aniline derivatives in inorganic and medicinal chemistry (Kasumov et al., 2016).
Radioprotective Agents
- A series of substituted anilines, including compounds related to 2-(2-Fluorophenoxy)aniline, have been examined for radioprotective activity, highlighting their potential application in radiation protection (Blickenstaff et al., 1994).
Fluorescence Quenching Studies
- Fluorogenic imines derived from aniline compounds, such as 2-(2-Fluorophenoxy)aniline, have been used in fluorescence quenching studies, indicating their relevance in analytical chemistry and sensor development (Geethanjali et al., 2015).
Aniline-Linked Perylene Bisimides
- Aniline-linked and fused perylene bisimides, including compounds related to 2-(2-Fluorophenoxy)aniline, are studied for their near-infrared fluorophore properties. These findings have implications for the development of NIR fluorescent materials (Kojima et al., 2017).
Practical Synthesis of Fluorobenzyloxy Aniline
- The practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, a process that might involve 2-(2-Fluorophenoxy)aniline derivatives, has been explored for industrial production applications (Qingwen, 2011).
Catalytic Oxidation of Aniline Compounds
- Fe3O4 nanoparticles have been used as catalysts for the oxidative removal of aniline compounds from aqueous solutions, including those similar to 2-(2-Fluorophenoxy)aniline. This research is pertinent in environmental remediation and wastewater treatment (Zhang et al., 2009).
Safety And Hazards
The safety data sheet for aniline, a related compound, indicates that it is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
特性
IUPAC Name |
2-(2-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHXQFVNBSTBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589735 | |
| Record name | 2-(2-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)aniline | |
CAS RN |
391906-76-6 | |
| Record name | 2-(2-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)
![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

